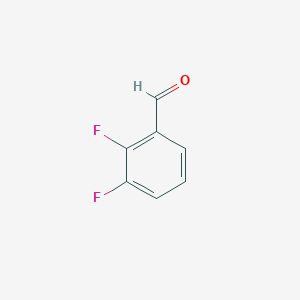

2,3-Difluorobenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBAXYQUOZDFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181059 | |

| Record name | 2,3-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-91-5 | |

| Record name | 2,3-Difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3-Difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2646-91-5[1][2][3][4][5][6][7]

This technical guide provides an in-depth overview of 2,3-Difluorobenzaldehyde, a key fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and analysis, and its applications in drug discovery, including its role in the synthesis of potential calcium channel modulators.

Core Properties of this compound

This compound is a colorless to light yellow liquid with a chemical formula of C₇H₄F₂O.[2] The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its reactivity and the properties of its derivatives, making it a valuable intermediate in medicinal chemistry.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 2646-91-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄F₂O | [1][2][4] |

| Molecular Weight | 142.10 g/mol | [1][4] |

| Appearance | Colorless to light yellow clear liquid | [2][5] |

| Boiling Point | 64-65 °C at 17 mmHg | [2][8][9] |

| Density | 1.301 g/mL at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.499 | [2][9] |

| Flash Point | 58 °C (136.4 °F) - closed cup | [9] |

| Purity | ≥95% to ≥99.0% | [1][10] |

| Storage | 2 - 8 °C, stored under nitrogen | [1][2] |

Safety Information

This compound is classified as a flammable liquid and causes skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

| Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Signal Word: Warning[9]

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator are recommended when handling this chemical.[9]

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Formylation of 1,2-Difluorobenzene (B135520)

This method involves the direct formylation of 1,2-difluorobenzene using n-butyllithium and N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Reaction Setup: In a 10L three-necked flask, add 1000g of 1,2-Difluorobenzene and 5000mL of tetrahydrofuran (B95107) (THF). Purge the flask with nitrogen three times.

-

Lithiation: Cool the mixture to -65 °C. Slowly add 4000mL of n-Butyllithium (2.5M in hexanes) dropwise over 2 hours, maintaining the temperature below -60 °C.

-

Formylation: After the addition is complete, stir the mixture for an additional 30 minutes at -65 °C. Then, add 800g of N,N-dimethylformamide (DMF) dropwise over 1 hour.

-

Quenching and Work-up: Allow the reaction mixture to warm to -30 °C naturally. Pour the reaction mixture into a 10% hydrochloric acid solution, ensuring the temperature does not exceed 30 °C.

-

Purification: Wash the organic layer, and then remove the solvent by distillation to obtain the final product, this compound.[12][13]

Oxidation of 2,3-Difluorotoluene (B1304731)

This method utilizes the oxidation of 2,3-difluorotoluene to produce this compound.

Experimental Protocol:

-

Catalyst and Reagent Preparation:

-

Dissolve 6.06 g of cobalt acetate (B1210297) and 6.06 g of sodium molybdate (B1676688) in 200 mL of acetic acid containing 200 mg of 2,3-difluorotoluene.

-

Prepare a solution of 6.06 g of sodium bromide in 35% hydrogen peroxide (H₂O₂) in acetic acid.

-

-

Reaction:

-

Inject the 2,3-difluorotoluene-acetic acid solution and the H₂O₂-acetic acid solution into a continuous heat exchanger tubular reactor at flow rates of 5.56 mL/min and 11.11 mL/min, respectively.

-

Maintain the reaction temperature at 120 °C with a residence time of 1500 seconds.

-

-

Post-treatment:

-

After the reaction is complete, cool the outlet material and quench the reaction with dichloromethane (B109758).

-

The conversion of 2,3-difluorotoluene and the yield of this compound can be determined by Gas Chromatography (GC) analysis.[5]

-

Analytical Methods

The purity and identity of this compound are typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

General GC-MS Protocol

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent like dichloromethane or acetonitrile.

-

GC Conditions:

-

Column: A mid-polarity capillary column (e.g., DB-624) is suitable for halogenated aromatic compounds.[11]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[14]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[14]

-

-

MS Conditions:

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique fluorine substitution pattern can enhance the biological activity and pharmacokinetic properties of the final drug molecule.

Synthesis of Calcium Channel Modulators

This compound serves as a precursor for the synthesis of cyclopentapyridine and thienopyridine derivatives, which have shown potential as calcium channel modulators.[16] Calcium channel blockers are a class of drugs used to treat cardiovascular conditions like hypertension and angina.[17]

Thienopyridine Signaling Pathway

Thienopyridine derivatives, synthesized from precursors like this compound, often act as antiplatelet agents. They function by irreversibly binding to the P2Y12 receptor on platelets, which in turn inhibits ADP-induced platelet aggregation.[9][13][18] This is a key pathway in the prevention of thrombosis.

Caption: Thienopyridine derivative inhibiting the P2Y12 signaling pathway.

Key Synthetic Reactions

This compound, as an aromatic aldehyde, can undergo a variety of important organic reactions. Below are generalized workflows for some of these key transformations.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. While this compound is already an aldehyde, understanding this reaction is crucial as it is a common method for synthesizing similar aromatic aldehydes.

Caption: General workflow of the Vilsmeier-Haack reaction.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. This compound can be converted to various styrene (B11656) derivatives using this reaction.

Caption: General workflow of the Wittig reaction.

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. This compound can react with enolizable ketones or aldehydes to form α,β-unsaturated carbonyl compounds.

Caption: General workflow of the Aldol condensation.

References

- 1. Vilsmeier haack rxn | PPTX [slideshare.net]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. name-reaction.com [name-reaction.com]

- 5. This compound | 2646-91-5 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. CN102659544A - Method for preparing this compound - Google Patents [patents.google.com]

- 13. jddtonline.info [jddtonline.info]

- 14. benchchem.com [benchchem.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Synthesis of cyclopentapyridine and thienopyridine derivatives as potential calcium channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jmedchem.com [jmedchem.com]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3-Difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2,3-difluorobenzaldehyde, a key aromatic aldehyde derivative with applications in pharmaceutical and agrochemical synthesis. This document summarizes key structural parameters determined through a combination of advanced spectroscopic techniques and high-level quantum chemical calculations, offering valuable insights for researchers in medicinal chemistry and materials science.

Core Findings

Recent gas-phase studies have unequivocally established the coexistence of two planar conformers of this compound: an anti-conformer and a higher-energy syn-conformer.[1] The anti-conformer, where the aldehydic oxygen atom is directed away from the fluorine atom at the 2-position, represents the global minimum on the potential energy surface. The syn-conformer, with the oxygen atom oriented towards the adjacent fluorine, is less stable due to steric and electrostatic repulsion.[1]

The energy difference between the two conformers has been precisely determined through high-level computational methods, providing crucial information for understanding the conformational preferences and dynamics of this molecule.[1]

Data Presentation

The following tables summarize the key structural and energetic parameters for the anti and syn conformers of this compound.

Table 1: Relative Energies of this compound Conformers

| Conformer | Computational Method | Relative Energy (kJ/mol) |

| anti | DLPNO-CCSD(T)/def2-TZVP | 0.0 (Global Minimum) |

| syn | DLPNO-CCSD(T)/def2-TZVP | 10.9[1] |

Table 2: Semi-Experimental Equilibrium (reSE) Bond Lengths of this compound (anti-Conformer)

| Bond | Bond Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.381 |

| C3-C4 | 1.389 |

| C4-C5 | 1.385 |

| C5-C6 | 1.391 |

| C1-C6 | 1.398 |

| C1-C7 | 1.481 |

| C7-O8 | 1.213 |

| C7-H9 | 1.112 |

| C2-F10 | 1.354 |

| C3-F11 | 1.358 |

| C4-H12 | 1.083 |

| C5-H13 | 1.082 |

| C6-H14 | 1.084 |

Data extracted from the supplementary information of Liang et al., J. Phys. Chem. A 2024, 128, 39, 8305–8311.

Table 3: Semi-Experimental Equilibrium (reSE) Bond Angles of this compound (anti-Conformer)

| Angle | Bond Angle (°) |

| C6-C1-C2 | 119.8 |

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 120.1 |

| C4-C5-C6 | 120.2 |

| C5-C6-C1 | 119.6 |

| C2-C1-C7 | 121.3 |

| C6-C1-C7 | 118.9 |

| C1-C7-O8 | 124.3 |

| C1-C7-H9 | 115.3 |

| O8-C7-H9 | 120.4 |

| C1-C2-F10 | 118.9 |

| C3-C2-F10 | 120.6 |

| C2-C3-F11 | 119.7 |

| C4-C3-F11 | 120.5 |

| C3-C4-H12 | 119.9 |

| C5-C4-H12 | 120.0 |

| C4-C5-H13 | 119.9 |

| C6-C5-H13 | 119.9 |

| C5-C6-H14 | 120.3 |

| C1-C6-H14 | 120.1 |

Data extracted from the supplementary information of Liang et al., J. Phys. Chem. A 2024, 128, 39, 8305–8311.

Experimental Protocols

The determination of the molecular structure and conformation of this compound was achieved through a synergistic approach combining chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy and quantum chemical calculations.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

The rotational spectrum of this compound was recorded using a broadband CP-FTMW spectrometer operating in the 2-18 GHz range. A liquid sample of this compound (purity >98%) was vaporized and introduced into a high-vacuum chamber via a pulsed nozzle. A supersonic jet expansion was used to cool the molecules to a low rotational and vibrational temperature, simplifying the resulting spectrum.

A short, high-power microwave pulse with a linear frequency chirp was used to polarize the sample. Following the pulse, the coherent molecular emission, known as the free induction decay (FID), was detected. The FID signal was then digitized and Fourier transformed to obtain the frequency-domain rotational spectrum. The high resolution of this technique allowed for the unambiguous assignment of the rotational transitions for both the anti and syn conformers, as well as their ¹³C isotopologues in natural abundance. The experimental rotational constants obtained from the spectral fitting were then used to determine the semi-experimental equilibrium structure (reSE).

Quantum Chemical Calculations

To complement the experimental data, quantum chemical calculations were performed. The geometries of the anti and syn conformers were optimized at the B3LYP-D4/def2-TZVP level of theory. To obtain a more accurate energy difference between the conformers, single-point energy calculations were carried out using the highly accurate domain-based local pair natural orbital coupled-cluster method with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) with the def2-TZVP basis set. These calculations provided the theoretical rotational constants that guided the initial assignment of the experimental spectrum and yielded the relative energies of the conformers.

Mandatory Visualization

Caption: Combined experimental and computational workflow.

Caption: Conformational isomers of this compound.

References

Spectral Analysis of 2,3-Difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,3-Difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Quantitative Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-C=O | 10.343 | s | - |

| H-6 | 7.640 | m | - |

| H-4 | 7.462 | m | - |

| H-5 | 7.261 | m | - |

Table 1: ¹H NMR spectral data for this compound.[1]

1.1.2. ¹³C NMR Spectral Data (Predicted)

The following are predicted ¹³C NMR chemical shifts for this compound. Due to the presence of fluorine atoms, carbon signals will exhibit splitting (C-F coupling).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C=O | ~188 | d | ³JCF ≈ 5-7 |

| C-1 | ~125 | dd | ²JCF, ³JCF |

| C-2 | ~155 | dd (large ¹JCF) | ¹JCF ≈ 250-260, ²JCF |

| C-3 | ~153 | dd (large ¹JCF) | ¹JCF ≈ 250-260, ²JCF |

| C-4 | ~128 | d | ⁴JCF |

| C-5 | ~126 | dd | ³JCF, ⁴JCF |

| C-6 | ~120 | d | ³JCF |

Table 2: Predicted ¹³C NMR spectral data for this compound. Assignments are based on analogous fluorinated aromatic compounds.

1.1.3. ¹⁹F NMR Spectral Data (Predicted)

The ¹⁹F NMR spectrum is predicted to show two signals corresponding to the two non-equivalent fluorine atoms. Chemical shifts are referenced to CFCl₃ (0 ppm).

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -130 to -140 | d | ³JFF ≈ 15-20 |

| F-3 | -140 to -150 | d | ³JFF ≈ 15-20 |

Table 3: Predicted ¹⁹F NMR spectral data for this compound. Ranges are based on typical values for aromatic fluorine atoms.[2][3][4][5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for an aromatic aldehyde.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3080-3050 | Medium | Aromatic C-H stretch |

| ~2860, ~2760 | Medium | Aldehydic C-H stretch (Fermi resonance) |

| ~1710-1690 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C aromatic ring stretch |

| ~1280-1200 | Strong | C-F stretch |

| ~800-750 | Strong | C-H out-of-plane bend |

Table 4: Characteristic IR absorption bands for this compound.[8][9][10][11]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion and characteristic fragmentation patterns for aromatic aldehydes.

| m/z | Relative Intensity (%) | Proposed Fragment | Interpretation |

| 142 | 85 | [M]⁺˙ | Molecular Ion |

| 141 | 100 | [M-H]⁺ | Loss of aldehydic hydrogen |

| 113 | 55 | [M-CHO]⁺ | Loss of formyl radical |

| 94 | 7 | [M-CHO-F]⁺ | Loss of formyl radical and a fluorine atom |

| 63 | 28 | [C₅H₃]⁺ | Aromatic fragment |

Table 5: Mass spectrometry data and proposed fragmentation for this compound.[12][13][14]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

-

The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

2.1.2. ¹H NMR Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. The spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.1.3. ¹³C NMR Spectroscopy

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Data Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is phase and baseline corrected. The chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm.

2.1.4. ¹⁹F NMR Spectroscopy

-

Instrument: 376 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: zg30 (proton decoupled)

-

Number of Scans: 128

-

Relaxation Delay: 1.5 s

-

Spectral Width: 100 ppm

-

Data Processing: The FID is Fourier transformed with a line broadening of 0.5 Hz. The spectrum is phase and baseline corrected. The chemical shifts are referenced externally to CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8][15]

2.2.2. Data Acquisition

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with ATR accessory

-

Spectral Range: 4000-400 cm⁻¹[16]

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

-

Data Processing: The sample spectrum is ratioed against the background spectrum and converted to absorbance.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[17]

2.3.2. Data Acquisition (GC-MS)

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[17]

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.[17]

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-400

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. colorado.edu [colorado.edu]

- 4. FTIR [terpconnect.umd.edu]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. ejournal.upi.edu [ejournal.upi.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uni-saarland.de [uni-saarland.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. people.whitman.edu [people.whitman.edu]

- 15. benchchem.com [benchchem.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2,3-Difluorobenzaldehyde from 1,2-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for producing 2,3-difluorobenzaldehyde from 1,2-difluorobenzene (B135520). This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, with its fluorine substituents playing a key role in modulating biological activity and compound stability.[1] This document details the core synthetic pathways, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical processes to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound from 1,2-difluorobenzene is most effectively achieved through the strategic introduction of a formyl group (-CHO) onto the aromatic ring. The primary and most widely documented method is the ortho-lithiation of 1,2-difluorobenzene, followed by quenching with a suitable formylating agent.[2][3][4] An alternative, though less direct, approach involves electrophilic formylation reactions such as the Rieche or Vilsmeier-Haack reactions.[5][6][7]

Ortho-Lithiation and Formylation

This method stands as the most direct and high-yielding route for the preparation of this compound.[2] The process hinges on the principle of directed ortho metalation (DoM), where the fluorine atoms on the benzene (B151609) ring direct the deprotonation to the adjacent position.[8][9][10] The resulting aryllithium intermediate is then reacted with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), to yield the target aldehyde after acidic workup.[2][4][6]

Reaction Scheme:

A key advantage of this method is its high regioselectivity, which is driven by the directing effect of the fluorine atoms. The process is also lauded for its relatively simple technology, high product purity, and suitability for industrial-scale production.[2]

The following table summarizes the key quantitative parameters for the ortho-lithiation and formylation synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 1,2-Difluorobenzene | [2] |

| Reagents | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Hydrochloric acid (HCl) | [2] |

| Reaction Temperature | Lithiation: -65°C, Formylation: warming to -30°C | [2] |

| Reaction Time | n-BuLi addition: 2 hours, Insulation: 0.5 hours, DMF addition: 1 hour | [2] |

| Product Yield | High | [2] |

| Product Purity | High | [2] |

The following detailed experimental protocol is adapted from a patented method for the synthesis of this compound.[2]

Materials:

-

1,2-Difluorobenzene (1000 g)

-

Tetrahydrofuran (THF) (5000 mL)

-

n-Butyllithium (2.5 M in hexanes, 4000 mL)

-

N,N-Dimethylformamide (DMF) (750 g)

-

10% Hydrochloric acid solution

Procedure:

-

Reaction Setup: A 10 L three-necked flask is charged with 1000 g of 1,2-difluorobenzene and 5000 mL of THF. The flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The system is purged with nitrogen three times.

-

Lithiation: The reaction mixture is cooled to -65°C using a suitable cooling bath. n-Butyllithium (4000 mL, 2.5 M) is added dropwise over a period of 2 hours, maintaining the temperature at -65°C.

-

Insulation: After the addition of n-butyllithium is complete, the reaction mixture is stirred for an additional 30 minutes at -65°C.

-

Formylation: N,N-Dimethylformamide (750 g) is added dropwise over 1 hour, allowing the reaction temperature to naturally warm to -30°C.

-

Quenching and Workup: The reaction mixture at -30°C is poured into a 10% hydrochloric acid solution, ensuring the temperature is controlled at 30°C.

-

Purification: The resulting solution is washed, and the solvent is removed by distillation to yield the final product, this compound.

Caption: Synthesis workflow for this compound via ortho-lithiation.

Electrophilic Formylation Reactions

While ortho-lithiation is the preferred method, electrophilic formylation reactions present alternative, albeit potentially lower-yielding, pathways. These reactions typically require a Lewis acid catalyst to activate the aromatic ring for formylation.

The Rieche formylation utilizes dichloromethyl alkyl ethers as the formylating agent in the presence of a Lewis acid like aluminum chloride (AlCl₃).[5][6] This method has been reported to yield the corresponding aldehyde from 1,2-difluorobenzene, though with moderate yields and the formation of diphenylmethane (B89790) and triphenylmethane (B1682552) byproducts.[5]

Reaction Scheme:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[7][11][12][13][14] It employs a Vilsmeier reagent, typically generated in situ from DMF and phosphoryl chloride (POCl₃), as the electrophile.[7][12][13] While 1,2-difluorobenzene is not considered a highly electron-rich arene, this reaction could potentially be optimized for this transformation. The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts reactions, which can be advantageous in certain cases.[13]

Vilsmeier Reagent Formation and Formylation Pathway

Caption: Generalized Vilsmeier-Haack reaction pathway.

Conclusion

The synthesis of this compound from 1,2-difluorobenzene is most efficiently and directly achieved through the ortho-lithiation and subsequent formylation with DMF. This method offers high yields and purity, making it suitable for both laboratory and industrial applications. While alternative electrophilic formylation methods exist, they are generally less efficient for this specific transformation. The detailed protocol and workflow provided in this guide offer a robust starting point for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN102659544A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. grokipedia.com [grokipedia.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. Directed Ortho Metalation [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

Theoretical Insights into the Reactivity of 2,3-Difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobenzaldehyde is a key aromatic aldehyde whose unique electronic and steric properties, conferred by the vicinal fluorine substituents, make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly influences the reactivity of the aldehyde functional group and the aromatic system itself. Understanding the conformational preferences and the electronic landscape of this molecule is crucial for predicting its behavior in chemical reactions and for the rational design of novel bioactive compounds. This technical guide provides an in-depth analysis of the theoretical studies on this compound, focusing on its conformational analysis and the principles governing its reactivity.

Conformational Analysis

The reactivity of this compound is intrinsically linked to the orientation of the aldehyde group relative to the difluorinated benzene (B151609) ring. Theoretical and spectroscopic studies have focused on elucidating the conformational landscape of this molecule, which is characterized by the co-existence of anti and syn conformers.

Conformational Isomers and Energetics

High-level computational studies, corroborated by experimental data from rotational spectroscopy, have established the relative energies of the planar anti and syn conformers of this compound.[2] The anti conformer, where the oxygen atom of the aldehyde group is directed away from the fluorine atom at the 2-position, is the global minimum on the potential energy surface. The syn conformer, with the oxygen atom facing the ortho-fluorine, is higher in energy due to steric and electrostatic repulsion.[2]

The energy difference between the anti and syn conformers has been precisely determined through theoretical calculations, as summarized in the table below.

| Conformer | Relative Energy (kJ/mol) | Computational Method | Basis Set |

| anti | 0.0 | DLPNO-CCSD(T) | def2-TZVP |

| syn | 10.9 | DLPNO-CCSD(T) | def2-TZVP |

Table 1: Calculated relative energies of the conformers of this compound.[2]

Despite the steric hindrance, experimental evidence from microwave spectroscopy indicates that the syn conformation is also planar.[2] This planarity is a key factor in understanding the electronic interactions between the aldehyde group and the aromatic ring.

Theoretical Reactivity Profile

While specific theoretical studies detailing the reaction mechanisms and transition states for reactions involving this compound are not extensively available in the current literature, its reactivity can be inferred from the electronic properties of the molecule and by analogy to other halogenated benzaldehydes. The two electron-withdrawing fluorine atoms are expected to significantly impact the electrophilicity of both the carbonyl carbon and the aromatic ring.

Electrophilicity of the Carbonyl Group

The strong inductive effect of the two fluorine atoms withdraws electron density from the aromatic ring, which in turn increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the aldehyde group of this compound more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. This is a general trend observed for benzaldehydes bearing electron-withdrawing groups.

Aromatic Ring Reactivity

The electron-withdrawing nature of the fluorine substituents deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution, although the presence of the aldehyde group, which is also deactivating for nucleophilic attack on the ring, complicates the reactivity pattern.

Experimental and Computational Protocols

The theoretical and experimental data presented in this guide are based on specific, high-level methodologies.

Computational Protocol for Conformational Analysis

The conformational analysis of this compound was performed using Density Functional Theory (DFT) and coupled-cluster methods. The typical computational workflow is as follows:

-

Initial Geometry Optimization: The geometries of the syn and anti conformers were optimized using the B3LYP-D4 functional with the def2-TZVP basis set.[2] This level of theory accounts for dispersion interactions, which can be important in substituted aromatic systems.

-

Energy Refinement: Single-point energy calculations were then carried out on the optimized geometries using a more accurate method, such as Domain-based Local Pair Natural Orbital Coupled-Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)), with the def2-TZVP basis set to obtain the final relative energies of the conformers.[2]

-

Vibrational Frequency Calculations: To confirm that the optimized structures correspond to true minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms a stable structure.

Experimental Protocol: Broadband Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

The experimental investigation of the gas-phase structures of the conformers of this compound was conducted using CP-FTMW spectroscopy.[2] The key steps in this experimental protocol are:

-

Sample Introduction: A sample of this compound is heated and seeded into a carrier gas (e.g., neon or argon).

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Excitation: A broadband chirped microwave pulse is used to excite a wide range of rotational transitions simultaneously.

-

Free Induction Decay (FID) Detection: Following the excitation pulse, the coherent emission from the polarized molecules (the FID) is detected.

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform, revealing the rotational transition frequencies.

-

Spectral Analysis: The measured rotational constants are then used to determine the molecular geometry of the observed conformers.

Applications in Drug Development

The insights gained from theoretical studies of this compound are highly relevant to drug development. The conformational preferences of this molecule can dictate its binding affinity to biological targets. Furthermore, a clear understanding of its reactivity is essential for the design of efficient synthetic routes to more complex drug candidates. The electron-withdrawing nature of the fluorine atoms can also modulate the pharmacokinetic properties of a drug molecule, such as its metabolic stability and membrane permeability. By leveraging computational chemistry, researchers can pre-screen derivatives of this compound for desired electronic and steric properties, thereby accelerating the drug discovery process.

Conclusion

Theoretical studies provide a powerful lens through which to understand the structure and reactivity of this compound. The conformational landscape is well-characterized, with the anti conformer being significantly more stable than the syn conformer. While detailed computational investigations of its reaction mechanisms are still needed, the established electronic effects of the difluoro substitution pattern provide a solid foundation for predicting its chemical behavior. The continued application of advanced computational and spectroscopic techniques will undoubtedly further illuminate the chemistry of this important synthetic intermediate, paving the way for its broader application in science and industry.

References

An In-depth Technical Guide to the Electronic and Steric Effects of 2,3-Difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobenzaldehyde is an aromatic aldehyde that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its chemical properties, enhancing its reactivity and utility in the development of novel drug candidates and complex organic molecules.[1] This guide provides a comprehensive overview of the electronic and steric effects of the fluorine substituents, supported by spectroscopic data, comparative reactivity information, and detailed experimental protocols for key reactions. The strategic incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this compound highly valuable in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2646-91-5 |

| Molecular Formula | C₇H₄F₂O |

| Molecular Weight | 142.10 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 64-65 °C at 17 mmHg |

| Density | 1.301 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.499 |

Electronic Effects

The electronic landscape of this compound is dominated by the strong electronegativity of the two fluorine atoms. These effects can be dissected into inductive and resonance contributions, which collectively modulate the reactivity of both the aldehyde functional group and the aromatic ring.

Inductive and Resonance Effects

Fluorine is the most electronegative element, and as such, the two fluorine atoms at the C2 and C3 positions exert a powerful electron-withdrawing inductive effect (-I). This effect polarizes the sigma bonds, pulling electron density away from the benzene ring and, consequently, from the aldehyde group. The increased partial positive charge on the carbonyl carbon enhances its electrophilicity, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

Conversely, the fluorine atoms possess lone pairs of electrons that can be donated to the aromatic pi-system through a resonance effect (+M). This effect is most pronounced at the ortho and para positions. For the C2 fluorine, this resonance effect would donate electron density towards the C1 carbon bearing the aldehyde group. However, the inductive effect of fluorine is significantly stronger than its resonance effect. Therefore, the net electronic influence of the fluorine substituents is strongly electron-withdrawing.

Hammett Parameters

Steric Effects

The fluorine atom at the C2 (ortho) position introduces steric hindrance around the aldehyde group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon. The extent of this hindrance depends on the size of the attacking nucleophile.

Taft Steric Parameters

The Taft equation separates electronic and steric effects. The steric parameter, Es, quantifies the steric bulk of a substituent. While a specific Es value for the 2,3-difluorophenyl group is not available, the Es value for an ortho-fluorine is relatively small compared to larger groups. However, the presence of the ortho-substituent, regardless of its size, can influence the conformation of the aldehyde group and the transition state geometry of addition reactions. In this compound, a balance exists between the activating electronic effects and the potentially deactivating steric hindrance of the ortho-fluorine. For many nucleophiles, the strong electronic activation is expected to outweigh the moderate steric hindrance.

Spectroscopic Data

The electronic and steric features of this compound are reflected in its spectroscopic data.

| Spectroscopic Data | Characteristic Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.34 (s, 1H, -CHO), 7.64 (m, 1H, Ar-H), 7.46 (m, 1H, Ar-H), 7.26 (m, 1H, Ar-H) |

| ¹³C NMR | Predicted values based on substituent effects: Carbonyl carbon expected in the range of 188-192 ppm. Aromatic carbons would show complex splitting patterns due to C-F coupling. |

| IR Spectroscopy | The C=O stretching frequency is expected in the range of 1700-1720 cm⁻¹. The electron-withdrawing fluorine atoms may cause a slight shift to a higher wavenumber compared to benzaldehyde. |

Reactivity and Experimental Protocols

The enhanced electrophilicity of the carbonyl carbon in this compound makes it a highly reactive substrate for various nucleophilic addition and condensation reactions. Below are detailed protocols for two common and important reactions: the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326), to form a new carbon-carbon double bond. The electron-withdrawing nature of the difluorinated ring is expected to accelerate this reaction compared to less activated benzaldehydes.

Experimental Protocol: Synthesis of 2-(2,3-Difluorobenzylidene)malononitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol (B145695) (approx. 2 mL per mmol of aldehyde).

-

Catalyst Addition: Add a catalytic amount of piperidine (B6355638) or a few drops of a weak base (e.g., triethylamine) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphonium (B103445) ylides. The high reactivity of this compound makes it an excellent substrate for this transformation.

Experimental Protocol: Synthesis of 1-(2,3-Difluorophenyl)-2-phenylethene

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium (B107652) chloride (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) (1.05 eq.) dropwise. The formation of the ylide is typically indicated by a color change (often to orange or red). Stir the mixture at 0 °C for 1 hour.

-

Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the desired stilbene (B7821643) derivative.

Conclusion

The electronic and steric effects of the fluorine substituents in this compound render it a highly activated and versatile reagent in organic synthesis. The strong electron-withdrawing inductive effect significantly enhances the electrophilicity of the carbonyl group, promoting rapid reactions with a wide range of nucleophiles. While the ortho-fluorine introduces some steric hindrance, this is often overcome by the powerful electronic activation. These properties, combined with the known benefits of fluorine incorporation in bioactive molecules, solidify the importance of this compound as a key building block for researchers in drug discovery and materials science.

References

A Technical Guide to the Physical Properties of 2,3-Difluorobenzaldehyde Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Difluorobenzaldehyde in its liquid state. This valuable aromatic aldehyde is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Understanding its physical characteristics is paramount for its effective handling, application in synthetic protocols, and for the quality control of processes in which it is a constituent.

Core Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases and represent typical specifications for this compound.

| Property | Value | Notes |

| Molecular Formula | C₇H₄F₂O | |

| Molecular Weight | 142.10 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 64-65 °C | at 17 mmHg |

| Density | 1.301 g/mL | at 25 °C |

| Refractive Index (n20/D) | 1.499 - 1.50 | at 20 °C |

| Flash Point | 58 °C (136.4 °F) | Closed cup |

| Purity | ≥ 97% - 98% | As determined by Gas Chromatography (GC) |

| Storage Conditions | Store at 2 - 8 °C | Air sensitive |

Experimental Protocols for Physical Property Determination

The following sections detail generalized, yet standard, experimental methodologies for the determination of the key physical properties listed above. These protocols are representative of the techniques used to characterize liquid organic compounds like this compound.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro boiling point determination is often employed.[2]

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid for heating bath (e.g., paraffin (B1166041) oil)

Procedure:

-

A small amount of the this compound liquid is placed into the small test tube.

-

The capillary tube is placed in the test tube with the open end submerged in the liquid and the sealed end above the liquid surface.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the Thiele tube containing the heating liquid.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[3][4][5]

Density Measurement (Oscillating U-tube Method)

The density of a liquid can be accurately determined using a digital density meter, which often employs the oscillating U-tube principle. This method is outlined in standards such as ASTM D4052.[6][7]

Apparatus:

-

Digital Density Meter with an oscillating U-tube

-

Syringe or automated sampler for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

The measuring cell (the U-tube) is brought to the desired temperature (e.g., 25 °C) and held constant.

-

A small volume of this compound is introduced into the U-tube, ensuring no air bubbles are present.[8]

-

The U-tube is electronically excited, causing it to oscillate. The instrument measures the frequency of this oscillation.

-

The density of the sample is calculated from the oscillation period, as the mass of the liquid in the tube directly influences this period. The instrument's software typically performs this calculation automatically based on the calibration data.[9]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance. It is a characteristic property and is often used to assess purity. An Abbe refractometer is a common instrument for this measurement.[10]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp or a white light source with a compensator)

-

Dropper

Procedure:

-

The refractometer prisms are cleaned and dried thoroughly.

-

The instrument is calibrated using a standard of known refractive index, such as distilled water.[11]

-

A few drops of this compound are placed on the surface of the lower prism.[11]

-

The prisms are closed and locked. The temperature is allowed to equilibrate to the set point (e.g., 20 °C) by circulating water from the water bath.[12]

-

The light source is positioned to illuminate the prisms. While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region.

-

If color fringes are observed at the borderline, the compensator is adjusted to produce a sharp, achromatic boundary.

-

The adjustment knob is used to align the borderline precisely with the crosshairs in the eyepiece.

-

The refractive index is then read directly from the instrument's scale.[13]

Flash Point Determination (Closed Cup Method)

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is present. The closed cup method is used for volatile liquids and provides a more conservative measure of flammability.[14] Common standards include ASTM D56 and ASTM D93.[15]

Apparatus:

-

Closed cup flash point tester (e.g., Pensky-Martens or Tag)

-

Sample cup and lid with an ignition source applicator

-

Stirrer (for Pensky-Martens)

-

Thermometer

-

Heating source with controlled rate

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid is secured, and the thermometer is placed in its holder.

-

The sample is heated at a slow, constant rate as specified by the standard method.[15]

-

The sample is stirred (if using the Pensky-Martens method).

-

At regular temperature intervals, the ignition source (a small flame or electric arc) is applied to the vapor space through an opening in the lid.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[15][16]

Synthesis Workflow

This compound is an important organic synthesis intermediate.[17] One common laboratory and industrial synthesis method involves the direct formylation of 1,2-difluorobenzene.[17][18] The following diagram illustrates a typical workflow for this synthesis.

Caption: Synthesis of this compound via formylation of 1,2-difluorobenzene.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chymist.com [chymist.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. store.astm.org [store.astm.org]

- 9. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. hinotek.com [hinotek.com]

- 12. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 13. davjalandhar.com [davjalandhar.com]

- 14. oil-tester.com [oil-tester.com]

- 15. delltech.com [delltech.com]

- 16. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 17. CN102659544A - Method for preparing this compound - Google Patents [patents.google.com]

- 18. Page loading... [guidechem.com]

2,3-Difluorobenzaldehyde safety, handling, and storage

An In-depth Technical Guide to 2,3-Difluorobenzaldehyde: Safety, Handling, and Storage

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 2646-91-5), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.

Chemical Identification and Properties

This compound is an organic compound used as an intermediate in the synthesis of various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.[1]

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| CAS Number | 2646-91-5[1][2][3] |

| Molecular Formula | C₇H₄F₂O[1][2][4] |

| Molecular Weight | 142.10 g/mol [2][3] |

| Synonyms | 2,3-Difluoro-benzaldehyde[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow or light orange clear liquid[1][5] |

| Boiling Point | 64 - 65 °C @ 17 mmHg[3][5][6] |

| Flash Point | 58 °C (136.4 °F) - closed cup[3] |

| Density | 1.301 g/mL at 25 °C[3][5] |

| Vapor Density | 4.9[7] |

| Refractive Index | n20/D 1.499 - 1.50[3][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[2][9]

Table 3: GHS Hazard Classification

| Category | Classification |

|---|---|

| Pictograms | GHS02 (Flame), GHS07 (Exclamation Mark)[2] |

| Signal Word | Warning[2][9][10] or Danger[4] |

| Hazard Statements | H226: Flammable liquid and vapour[2][9][10]H315: Causes skin irritation[2][9][10]H319: Causes serious eye irritation[2][9][10]H335: May cause respiratory irritation[2][9][10] |

| Hazard Classes | Flammable liquids (Category 3)[2][9]Skin irritation (Category 2)[2][9]Serious eye irritation (Category 2/2A)[2][9]Specific target organ toxicity - single exposure (Category 3, Respiratory tract irritation)[2][9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[2][10]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][10] |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Handling

Personnel should handle this compound in a well-ventilated area or outdoors.[6][11] Use non-sparking tools and explosion-proof equipment.[6][11] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[6][10] Ground and bond the container and receiving equipment to prevent static discharge.[6][10] After handling, wash hands and any exposed skin thoroughly.[6]

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |

| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2] Under normal use with adequate ventilation, no protective equipment is typically needed.[6] |

Storage

Store in a locked-up, well-ventilated place and keep the container tightly closed.[6][10] The recommended storage temperature is between 2-8°C; one source specifies 4°C, stored under nitrogen.[1][4] Keep the substance away from incompatible materials.

Table 5: Storage and Incompatible Materials

| Category | Recommendation |

|---|---|

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place.[6][12] Keep away from heat, sparks, and flame.[6][12] |

| Incompatible Materials | Strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[2][6] |

Emergency Procedures

First Aid Measures

In case of exposure, immediate medical attention is advised. Show the safety data sheet to the attending physician.[2]

-

Inhalation: If breathed in, move the person into fresh air. If the person is not breathing, give artificial respiration. Consult a physician.[2][13]

-

Skin Contact: Wash off with soap and plenty of water. Remove all contaminated clothing and shoes immediately. Consult a physician.[2][6][13]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[2][6][13]

-

Ingestion: Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and get medical attention.[2][6]

Fire-Fighting Measures

As a flammable liquid, this compound poses a fire risk. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][13]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][6] Water mist may be used to cool closed containers.[6][13]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[6][13]

Accidental Release Measures

In the event of a spill, specific procedures must be followed to mitigate exposure and environmental contamination.

-

Personal Precautions: Use personal protective equipment.[2] Ensure adequate ventilation and evacuate personnel to safe areas.[2] Avoid breathing vapors, mist, or gas.[2] Remove all sources of ignition.[6][13]

-

Environmental Precautions: Do not let the product enter drains.[2][12]

-

Containment and Cleanup: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or sawdust.[6][13] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2][6]

Below is a logical workflow for handling an accidental release of this compound.

Caption: Accidental Spill Response Workflow for this compound.

Toxicological and Ecological Information

Toxicological Information

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2] No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[2]

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation.[2]

-

Reproductive Toxicity: No data available.[2]

Ecological Information

Environmental precautions should be taken to prevent the release of this chemical into drains or water systems.[2][12]

Disposal Considerations

Dispose of this material and its container at a licensed professional waste disposal service.[2] Any contaminated packaging should be disposed of as an unused product.[2] This material is highly flammable, so extra care should be taken during incineration.[2]

Transport Information

This compound is regulated for transport.

Table 6: Transport Classification

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

|---|---|---|---|---|

| DOT (US) | UN1989 / UN1993 | Aldehydes, n.o.s. / Flammable liquid, n.o.s. | 3 | III |

| IMDG | UN1989 | Aldehydes, n.o.s. | 3 | III |

| IATA | UN1989 | Aldehydes, n.o.s. | 3 | III |

(Note: UN Number and Proper Shipping Name may vary slightly between suppliers)[2][6][8][14]

Experimental Protocols

The safety data referenced in this guide is typically derived from standardized testing (e.g., OECD guidelines). However, detailed experimental protocols for the toxicological and physical hazard testing of this compound are not provided in the publicly available safety data sheets and product information pages. One patent document outlines a method for its synthesis but does not detail safety testing procedures.[15] Researchers should consult specialized toxicology databases or conduct their own assessments according to established laboratory safety protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. capotchem.com [capotchem.com]

- 3. 2,3-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 2646-91-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. labproinc.com [labproinc.com]

- 9. This compound | C7H4F2O | CID 137664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. calpaclab.com [calpaclab.com]

- 15. CN102659544A - Method for preparing this compound - Google Patents [patents.google.com]

Stability of 2,3-Difluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,3-difluorobenzaldehyde under various conditions. Understanding the stability profile of this key synthetic intermediate is crucial for its effective use in research, development, and manufacturing of pharmaceuticals, agrochemicals, and advanced materials. This document outlines its intrinsic stability, degradation pathways, and recommended handling and storage procedures, supported by experimental protocols for relevant transformations.

General Stability and Recommended Storage

This compound is a clear, pale yellow liquid that is generally stable under recommended storage conditions. However, like many aromatic aldehydes, it is susceptible to degradation through oxidation and polymerization. The fluorine substituents on the aromatic ring influence its reactivity and stability.

Recommended Storage Conditions: To ensure long-term stability and minimize degradation, this compound should be stored in a cool, dark, and dry place. It is classified as an air-sensitive compound, and therefore, storage under an inert atmosphere is critical.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or 4°C | To slow down potential degradation reactions. |

| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent air oxidation of the aldehyde group.[1] |

| Container | Tightly sealed, amber glass bottle | To protect from light and moisture. |

| Additives | Consider addition of a radical scavenger (e.g., BHT) | To inhibit oxidation. |

Stability Under Different Conditions

The stability of this compound can be compromised under specific environmental and chemical conditions. The primary degradation pathways are oxidation to the corresponding carboxylic acid and polymerization.

Thermal Stability

Photostability

Exposure to light, particularly UV light, can induce photochemical reactions in benzaldehyde (B42025) derivatives. For fluorinated benzaldehydes, the nature of the substituents can influence the photolytic pathways. It is crucial to protect this compound from light to prevent potential degradation.

A general workflow for assessing photostability is outlined below:

References

Computational Chemistry of Difluorobenzaldehyde Isomers: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorobenzaldehyde isomers are a class of substituted aromatic aldehydes that have garnered significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the benzaldehyde (B42025) scaffold dramatically alters its electronic properties, lipophilicity, and metabolic stability, making these isomers valuable synthons for the development of novel pharmaceuticals and functional materials. The specific position of the two fluorine atoms on the benzene (B151609) ring gives rise to six distinct isomers, each with a unique set of physicochemical and pharmacological properties.

This technical guide provides a comprehensive overview of the computational chemistry of the six difluorobenzaldehyde isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorobenzaldehyde. It details the theoretical and experimental methodologies used to elucidate their molecular structures, conformational preferences, spectroscopic signatures, and reactivity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the in silico analysis and practical application of these important chemical entities.

Difluorobenzaldehyde Isomers: An Overview

The six isomers of difluorobenzaldehyde are distinguished by the substitution pattern of the fluorine atoms on the benzene ring. This variation in structure leads to significant differences in their electronic and steric properties, which in turn dictates their chemical reactivity and biological activity.

Computational Methodology

The in silico investigation of difluorobenzaldehyde isomers relies on a variety of computational chemistry techniques, with Density Functional Theory (DFT) being the most prominent. A typical computational workflow is outlined below.

Geometric Optimization

The first step in any computational analysis is to determine the minimum energy structure of the molecule. This is achieved through geometry optimization.

-

Protocol:

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is widely employed. The B3LYP hybrid functional is a common choice that provides a good balance of accuracy and computational cost.

-

Basis Set: The 6-311++G(d,p) basis set is frequently used for this class of molecules, as it includes diffuse functions and polarization functions to accurately describe the electronic structure.

-

Procedure: The initial molecular structure is drawn in a molecular editor and subjected to geometry optimization. The calculation is deemed converged when the forces on the atoms and the energy change between successive optimization steps fall below a defined threshold. A subsequent frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Conformational Analysis

The aldehyde group can rotate relative to the benzene ring, leading to different conformers. For difluorobenzaldehydes, the two primary planar conformers are the O-cis (or syn) and O-trans (or anti) forms.

-

Protocol:

-

Method: A potential energy surface (PES) scan is performed by systematically rotating the dihedral angle between the aldehyde group and the benzene ring. The energy is calculated at each step to identify the minima corresponding to the stable conformers and the transition states connecting them.

-

Energy Calculation: Single-point energy calculations at a higher level of theory, such as DLPNO-CCSD(T)/def2-TZVP, can provide more accurate relative energies between conformers.

-

Electronic Properties and Reactivity

The electronic properties of the isomers provide insights into their reactivity.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions

Methodological & Application

Application Notes and Protocols for the Synthesis of Anticancer Quinoxaline 1,4-di-N-oxide Derivatives Using 2,3-Difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) 1,4-di-N-oxide derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] These compounds often exhibit selective cytotoxicity towards hypoxic tumor cells, a critical feature in cancer therapy as solid tumors frequently contain regions of low oxygen. The presence of fluorine atoms in pharmaceutical agents can enhance their metabolic stability, binding affinity, and pharmacokinetic profile. This document provides detailed protocols for the synthesis of a difluorinated 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivative, a potential anticancer agent, using 2,3-difluorobenzaldehyde as a key starting material. The synthetic route is based on established methodologies for the preparation of quinoxaline 1,4-di-N-oxides.

Synthetic Pathway Overview

The synthesis of the target 2-(2,3-difluorobenzoyl)-3-trifluoromethylquinoxaline 1,4-di-N-oxide involves a multi-step process. The key steps include the preparation of an intermediate α-keto aldehyde from this compound, followed by a condensation reaction with a suitable substituted o-phenylenediamine (B120857) to form the quinoxaline ring system, and subsequent N-oxidation. For the purpose of this protocol, we will focus on a plausible and widely utilized synthetic strategy.

Diagram 1: Synthetic Workflow

References

Application Notes and Protocols for the Wittig Reaction of 2,3-Difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes and ketones. This reaction is of particular importance in medicinal chemistry and drug development for the construction of complex molecular scaffolds. 2,3-Difluorobenzaldehyde is a valuable building block in the synthesis of fluorinated organic molecules, which often exhibit unique biological properties. The presence of two fluorine atoms on the aromatic ring can significantly influence the reactivity of the aldehyde and the stereochemical outcome of the Wittig reaction.

These application notes provide detailed protocols for the Wittig reaction of this compound with both stabilized and non-stabilized phosphonium (B103445) ylides. The protocols are based on established literature procedures and are intended to serve as a guide for researchers in the synthesis of 2,3-difluorostilbene derivatives and other related compounds.

Reaction Scheme

The general scheme for the Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde to form an alkene and triphenylphosphine (B44618) oxide.

Figure 1: General scheme of the Wittig reaction.

Application Notes and Protocols: Knoevenagel Condensation of 2,3-Difluorobenzaldehyde with Active Methylene Compounds

For Researchers, Scientists, and Drug Development Professionals